molecular formula C11H15N B13620183 2-(2,5-Dimethylphenyl)azetidine

2-(2,5-Dimethylphenyl)azetidine

Cat. No.: B13620183
M. Wt: 161.24 g/mol
InChI Key: CZRYEUZVURNGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is a derivative of azetidine, where the azetidine ring is substituted with a 2,5-dimethylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically proceeds under photochemical conditions, where the imine and alkene components are exposed to ultraviolet light, resulting in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of azetidines often involves the use of metal catalysts to facilitate the cycloaddition reactions. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) rapidly provides bis-functionalized azetidines . This method allows for the preparation of azetidines bearing various functional groups, including alkyl, allyl, vinyl, and benzyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction reactions can convert azetidines to their corresponding amines.

    Substitution: Azetidines can undergo substitution reactions, where the hydrogen atoms on the ring are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include azetidinones, amines, and substituted azetidines, which can be further utilized in various chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique ring strain and nitrogen atom make it reactive towards various biological molecules. For example, azetidines can inhibit enzymes by binding to their active sites, thereby modulating their activity. Additionally, the incorporation of azetidines into drug molecules can enhance their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-Dimethylphenyl)azetidine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,5-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-9(2)10(7-8)11-5-6-12-11/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

CZRYEUZVURNGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.